![molecular formula C11H16O3 B13213175 5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid](/img/structure/B13213175.png)
5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid
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Overview
Description
5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid is an organic compound with a unique structure that includes a furan ring substituted with a carboxylic acid group and a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of a furan derivative followed by carboxylation. For instance, starting with 2-methylfuran, the introduction of the 2,2-dimethylpropyl group can be accomplished using a Friedel-Crafts alkylation reaction. The resulting intermediate can then be oxidized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan-3-carboxylic acid derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran-3-carboxylic acid: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.
5-(2,2-Dimethylpropyl)furan-3-carboxylic acid: Similar structure but without the methyl group on the furan ring.
2,5-Dimethylfuran-3-carboxylic acid: Contains two methyl groups on the furan ring instead of the 2,2-dimethylpropyl group.
Uniqueness
5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of both the 2,2-dimethylpropyl group and the carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid is a furan derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
The molecular formula for this compound is C13H18O2. Its structure features a furan ring with a carboxylic acid functional group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with furan structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below.
Antioxidant Activity
Compounds with furan structures have also been associated with antioxidant activities. For example, various derivatives have been tested for their ability to scavenge free radicals using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). These studies indicate that furan derivatives can effectively reduce oxidative stress in biological systems .
Enzyme Inhibition
Furan derivatives have been explored for their ability to inhibit specific enzymes. For instance, several studies have focused on the inhibition of xanthine oxidase and other enzymes linked to oxidative stress and inflammation. The inhibition of such enzymes can lead to therapeutic effects in conditions like gout and other inflammatory diseases .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The presence of the carboxylic acid group may facilitate electron donation, enabling the compound to neutralize free radicals effectively.
- Enzyme Interaction : The structural features of the compound allow it to fit into enzyme active sites, potentially blocking substrate access or altering enzyme conformation.
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-7-9(10(12)13)5-8(14-7)6-11(2,3)4/h5H,6H2,1-4H3,(H,12,13) |
InChI Key |
UMAYWENMTXRWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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